REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][C:9]([C:11]2[N:18]3[C:14]([S:15][CH:16]=[C:17]3[CH3:19])=[N:13][CH:12]=2)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>C(O)C>[CH3:19][C:17]1[N:18]2[C:11]([CH:9]([CH2:8][CH2:7][C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[OH:10])=[CH:12][N:13]=[C:14]2[S:15][CH:16]=1 |f:1.2|
|
Name
|
(2-Phenylethyl)-3-methylimidazo[2,1-b]thiazol-5-yl methanone
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)C1=CN=C2SC=C(N21)C
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with 5% acetic acid solution
|
Type
|
FILTRATION
|
Details
|
Precipitated 3-Methyl-α-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol (Formula B-8) (0.38 g) was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanol solution
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N2C(SC1)=NC=C2C(O)CCC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |